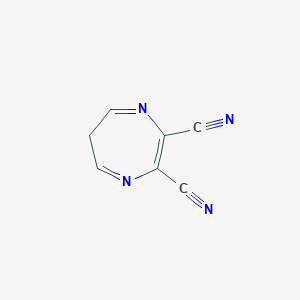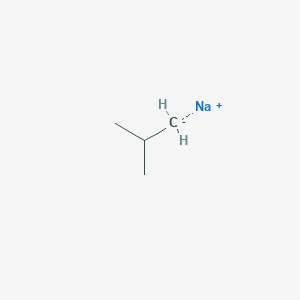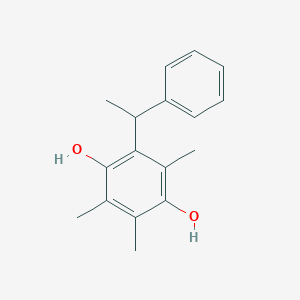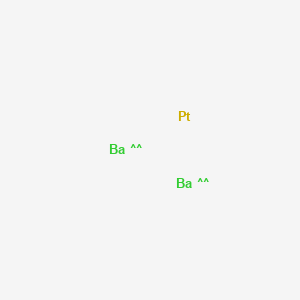
Barium--platinum (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium–platinum (2/1) is a compound consisting of barium and platinum in a 2:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium–platinum (2/1) can be synthesized through various methods. One common approach involves the reaction of barium salts with platinum salts under controlled conditions. For example, barium chloride can react with platinum chloride in an aqueous solution, followed by precipitation and purification steps to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of barium–platinum (2/1) may involve more scalable methods, such as solid-state reactions or high-temperature synthesis. These methods ensure the efficient production of the compound in larger quantities, suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Barium–platinum (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield barium–platinum oxides, while reduction reactions may produce lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Barium–platinum (2/1) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is employed in the development of advanced materials with unique electronic and magnetic properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging and drug delivery.
Industry: The compound is used in the production of specialized coatings and as a component in electronic devices.
Wirkmechanismus
The mechanism of action of barium–platinum (2/1) involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound facilitates the activation of reactants and the formation of intermediate species, leading to the desired products. The specific molecular targets and pathways depend on the application and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to barium–platinum (2/1) include other barium-platinum complexes with different stoichiometries, such as barium–platinum (1/1) and barium–platinum (3/1). Additionally, other platinum-based compounds, such as platinum chloride and platinum oxide, share some similarities in their chemical properties and applications.
Uniqueness
Barium–platinum (2/1) is unique due to its specific stoichiometry, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
848411-12-1 |
|---|---|
Molekularformel |
Ba2Pt |
Molekulargewicht |
469.74 g/mol |
InChI |
InChI=1S/2Ba.Pt |
InChI-Schlüssel |
LKUPNTBHYJXJBM-UHFFFAOYSA-N |
Kanonische SMILES |
[Ba].[Ba].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)
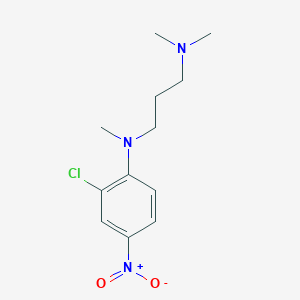
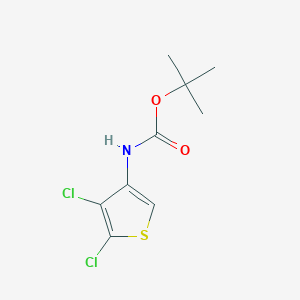
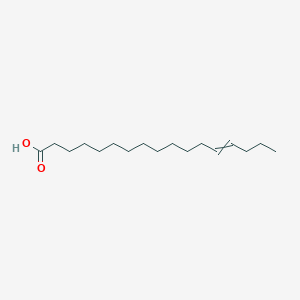
![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
silane](/img/structure/B12538758.png)
![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)
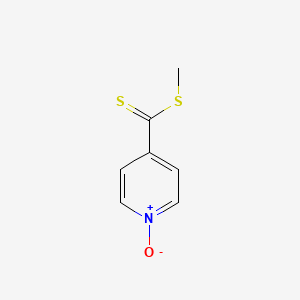
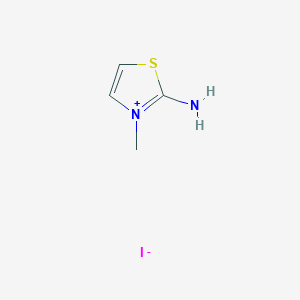

![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
